molecular formula C22H26ClF2NO4 B15143194 (-)-Nebivolol-d4 Hydrochloride

(-)-Nebivolol-d4 Hydrochloride

Cat. No.: B15143194
M. Wt: 445.9 g/mol
InChI Key: JWEXHQAEWHKGCW-YNYGMEKVSA-N
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Description

(-)-Nebivolol-d4 Hydrochloride is a deuterated form of Nebivolol Hydrochloride, a selective beta-1 adrenergic receptor antagonist. This compound is primarily used in the treatment of hypertension and heart failure. The deuterated version, this compound, is often utilized in pharmacokinetic studies due to its enhanced stability and reduced metabolic rate compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Nebivolol-d4 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Nebivolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium catalyst under a hydrogen atmosphere, with the reaction being carried out at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. The process involves large-scale catalytic hydrogenation in specialized reactors designed to handle deuterium gas. The final product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (-)-Nebivolol-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine, with the reactions carried out under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

(-)-Nebivolol-d4 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Nebivolol.

    Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of beta-blockers.

    Medicine: Utilized in clinical research to evaluate the efficacy and safety of Nebivolol in treating cardiovascular diseases.

    Industry: Applied in the pharmaceutical industry for the development of new formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (-)-Nebivolol-d4 Hydrochloride involves its selective binding to beta-1 adrenergic receptors, leading to the inhibition of adrenergic stimulation. This results in a decrease in heart rate and blood pressure, making it effective in the treatment of hypertension and heart failure. The deuterated form exhibits similar pharmacological effects but with enhanced stability and reduced metabolic rate, allowing for more accurate pharmacokinetic studies.

Comparison with Similar Compounds

    Nebivolol Hydrochloride: The non-deuterated form, commonly used in clinical settings.

    Bisoprolol: Another selective beta-1 adrenergic receptor antagonist used for similar indications.

    Carvedilol: A non-selective beta-blocker with additional alpha-blocking properties.

Uniqueness: (-)-Nebivolol-d4 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to its non-deuterated counterpart. This makes it particularly valuable in pharmacokinetic studies and research applications where precise measurement of drug metabolism is crucial.

Properties

Molecular Formula

C22H26ClF2NO4

Molecular Weight

445.9 g/mol

IUPAC Name

(1S)-2,2-dideuterio-2-[[(2S)-1,1-dideuterio-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1/i11D2,12D2;

InChI Key

JWEXHQAEWHKGCW-YNYGMEKVSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O.Cl

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

Origin of Product

United States

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